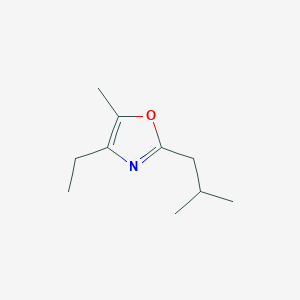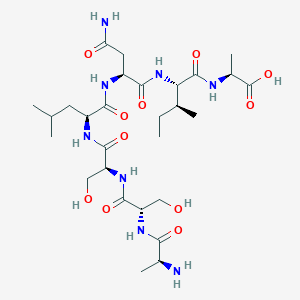![molecular formula C27H27N3O3 B14257964 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine CAS No. 329740-88-7](/img/structure/B14257964.png)
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three (4-methylphenyl)methoxy groups attached to the triazine core. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the (4-methylphenyl)methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (4-methylphenyl)methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms. The specific molecular targets and pathways depend on the context of its application, such as in drug development or enzyme studies .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Known for its use in photocatalysis and polymerization reactions.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Used in the production of polymers and as a ligand in coordination chemistry.
Tris(2,4,6-trimethoxyphenyl)phosphine: Utilized as a catalyst in various organic reactions.
Uniqueness
2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
329740-88-7 |
|---|---|
Fórmula molecular |
C27H27N3O3 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2,4,6-tris[(4-methylphenyl)methoxy]-1,3,5-triazine |
InChI |
InChI=1S/C27H27N3O3/c1-19-4-10-22(11-5-19)16-31-25-28-26(32-17-23-12-6-20(2)7-13-23)30-27(29-25)33-18-24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3 |
Clave InChI |
QDBOIRFORJSPNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=C(C=C3)C)OCC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)







![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)


